molecular formula C15H18ClN3O2S2 B2733762 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1705202-80-7

2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2733762
CAS No.: 1705202-80-7
M. Wt: 371.9
InChI Key: RUVCPUWINNTKBN-UHFFFAOYSA-N
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Description

“2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, in one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. They often involve the formation of new bonds and the breaking of existing ones. The exact reactions would depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its solubility can be determined in different solvents, and its melting and boiling points can be measured .

Scientific Research Applications

DNA Binding and Anticancer Activity

Research on mixed-ligand copper(II)-sulfonamide complexes, including derivatives similar to 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, has shown significant effects on DNA binding, cleavage, and anticancer activity. These complexes demonstrate a propensity for interacting with calf thymus DNA, influencing DNA cleavage efficiency and exhibiting antiproliferative activity against human tumor cells, suggesting potential applications in cancer therapy (González-Álvarez et al., 2013).

Enzyme Inhibition for Cancer Treatment

A series of benzenesulfonamides incorporating various moieties has been investigated for their inhibition of human carbonic anhydrase isozymes, showing low nanomolar activity. This suggests a role in designing inhibitors for cancer treatment, highlighting the compound's relevance in pharmacology and medicinal chemistry (Alafeefy et al., 2015).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, related to the chemical structure , have been synthesized and evaluated for anticonvulsant activity. This research indicates potential applications in developing new treatments for epilepsy and seizures, underscoring the compound's versatility in neurological disorders (Farag et al., 2012).

Safety and Hazards

The safety and hazards associated with “2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. It’s always important to handle chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide” could include further exploration of its biological activities and potential applications. For instance, its potential as an anti-tubercular agent could be investigated further .

Properties

IUPAC Name

2-chloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S2/c16-13-5-1-2-6-14(13)23(20,21)18-10-12-4-3-8-19(11-12)15-17-7-9-22-15/h1-2,5-7,9,12,18H,3-4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVCPUWINNTKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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